1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene
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Overview
Description
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene is a chemical compound that belongs to the class of azides and sulfonyl compounds It is characterized by the presence of an azido group (-N₃) and a sulfonyl group (-SO₂) attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Sulfonylation: Introduction of the sulfonyl group to the benzene ring.
Azidation: Conversion of the amine group to an azido group using reagents such as sodium azide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and safety.
Chemical Reactions Analysis
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The sulfonyl group can undergo oxidation, although this is less common.
Common reagents used in these reactions include sodium azide for azidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for the attachment of the compound to biomolecules, facilitating studies in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene involves its ability to undergo click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions and proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azido group to form the triazole ring . This mechanism is widely used in bioconjugation and materials science due to its efficiency and specificity.
Comparison with Similar Compounds
Similar compounds to 1-Azido-2-(2-methylbenzene-1-sulfonyl)benzene include other azido-substituted benzene derivatives and sulfonyl-substituted benzene derivatives. For example:
1-Azido-2-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
2-(2-Methylbenzene-1-sulfonyl)benzene: Lacks the azido group, limiting its use in click chemistry.
The uniqueness of this compound lies in the combination of both azido and sulfonyl groups, which allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
61174-43-4 |
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Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
1-(2-azidophenyl)sulfonyl-2-methylbenzene |
InChI |
InChI=1S/C13H11N3O2S/c1-10-6-2-4-8-12(10)19(17,18)13-9-5-3-7-11(13)15-16-14/h2-9H,1H3 |
InChI Key |
QUWMVQYPNBFVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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